2-[3-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{3-[2-(4-FLUOROPHENYL)ETHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a methoxyphenyl group, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(4-FLUOROPHENYL)ETHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazolidinone core. One common method involves the condensation of a suitable amine with a carbonyl compound, followed by cyclization and introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(4-FLUOROPHENYL)ETHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-{3-[2-(4-FLUOROPHENYL)ETHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[2-(4-FLUOROPHENYL)ETHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-{3-[2-(4-FLUOROPHENYL)ETHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE include:
- 2-{3-[2-(4-CHLOROPHENYL)ETHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE
- 2-{3-[2-(4-BROMOPHENYL)ETHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{3-[2-(4-FLUOROPHENYL)ETHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and bioactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H22FN3O3S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[3-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H22FN3O3S/c1-24-20(27)18(13-19(26)23-16-7-9-17(28-2)10-8-16)25(21(24)29)12-11-14-3-5-15(22)6-4-14/h3-10,18H,11-13H2,1-2H3,(H,23,26) |
InChI Key |
RAIRKSGSALWDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N(C1=S)CCC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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